molecular formula C8H9N3O B12867743 5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine

5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine

Cat. No.: B12867743
M. Wt: 163.18 g/mol
InChI Key: XLTJDGVASUUZDF-UHFFFAOYSA-N
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Description

5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of a base such as piperidine. The reaction results in the formation of a yellow-colored solution of the intermediate salt, which upon neutralization with aqueous hydrochloric acid, precipitates the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α (TNF-α) or p38 MAP kinases, which are involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine stands out due to its unique substitution pattern and the specific biological activities it exhibits

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,7-dimethyl-[1,2]oxazolo[3,4-c]pyridin-3-amine

InChI

InChI=1S/C8H9N3O/c1-4-3-6-7(5(2)10-4)11-12-8(6)9/h3H,9H2,1-2H3

InChI Key

XLTJDGVASUUZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(ON=C2C(=N1)C)N

Origin of Product

United States

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